![molecular formula C13H14BrNO3 B2765964 Methyl (2Z)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate CAS No. 1423699-80-2](/img/structure/B2765964.png)
Methyl (2Z)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate
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Description
Methyl (2Z)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. This compound is a derivative of butanoic acid and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Characterization
Research has shown the synthesis and characterization of various compounds with structures related to "Methyl (2Z)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate." For instance, the synthesis of novel Schiff and Schiff-Mannich bases capable of intramolecular hydrogen bonding has been explored, revealing insights into their structural and tautomeric properties both in solution and in solid states (Schilf et al., 2000). These findings are crucial for understanding the chemical behavior and potential applications of related compounds in materials science and catalysis.
Reaction Mechanisms
Studies have also delved into the reaction mechanisms of related compounds, offering valuable information on their chemical reactivity. For example, the reaction of allylzinc reagents and zinc enolates of ketones with α-amidoalkylphenyl sulfones has been investigated, demonstrating the potential of these compounds to form α-methylene-γ-lactams and protected amino alcohols, which are important intermediates in organic synthesis (Petrini et al., 2002).
Materials Science Applications
Furthermore, research into the palladium-catalyzed reactions of cyclobutanones with aryl bromides has resulted in the formation of arylated benzolactones through carbon-carbon bond cleavage and formation, indicating potential applications in the synthesis of complex organic molecules and materials (Matsuda et al., 2008). Such studies highlight the versatility of related compounds in facilitating novel synthesis routes for materials with potential electronic, optical, or medicinal applications.
properties
IUPAC Name |
methyl (2Z)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-8(15-2)11(13(17)18-3)12(16)9-4-6-10(14)7-5-9/h4-7,16H,1-3H3/b12-11-,15-8? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVAMDPZPJXCEF-UWKHBFSRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC)C(=C(C1=CC=C(C=C1)Br)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NC)/C(=C(\C1=CC=C(C=C1)Br)/O)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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